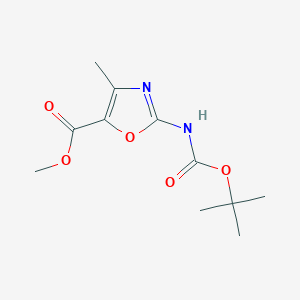![molecular formula C7H6BF4K B1443902 Potassium trifluoro[(2-fluorophenyl)methyl]boranuide CAS No. 1246073-48-2](/img/structure/B1443902.png)
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is C7H6BF4K . The InChI key is WYAGZKPWECSVJM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is a solid at room temperature . The molecular weight is 216.03 .
Applications De Recherche Scientifique
Applications in Organic Chemistry
Potassium Trifluoro(organo)borates in Chemical Reactions Potassium trifluoro[(2-fluorophenyl)methyl]boranuide, under the broader category of potassium trifluoro(organo)borates, is known for its stability and reactivity in organic chemistry. These compounds, as stable organoboron derivatives, are used as alternatives to other organoboron reagents due to their interesting reactivity profile. They have been noted for their reactivity through the formation of difluoroboranes and in transmetallation reactions with transition metals, often proving to be more reactive than boronic acids or esters. Their applications extend to a variety of reactions where they have demonstrated significant utility (Darses & Genet, 2003).
Sensing and Detection
Fluoride Ion Sensing Compounds related to potassium trifluoro[(2-fluorophenyl)methyl]boranuide have been utilized in the field of sensing, specifically for the detection of fluoride ions. Pyridinium boranes, which bear structural resemblance to potassium trifluoro(organo)borates, have been synthesized for the extraction and detection of fluoride ions, exhibiting a colorimetric response attributed to an intramolecular charge transfer process (Wade & Gabbaï, 2009).
Material Science
High Glass-Transition Temperature Polymers In material science, trifluoromethyl-activated compounds, akin to potassium trifluoro[(2-fluorophenyl)methyl]boranuide, have been used to synthesize novel arylene ether polymers. These polymers exhibit ultra-high glass-transition temperatures and outstanding thermal stability, marking their significance in creating materials that require high thermal resistance and stability. They also display solubility in a range of organic solvents, underscoring their versatility in various applications (Huang et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;trifluoro-[(2-fluorophenyl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAGZKPWECSVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=CC=C1F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





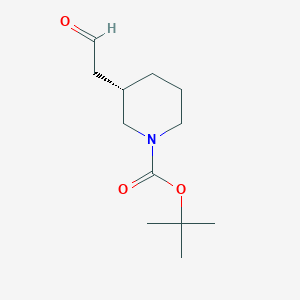
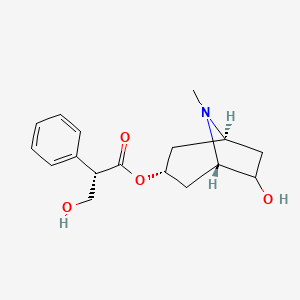

![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
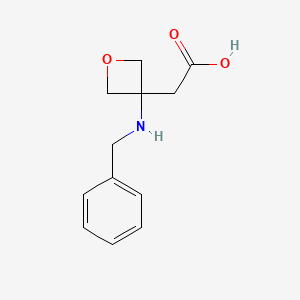
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
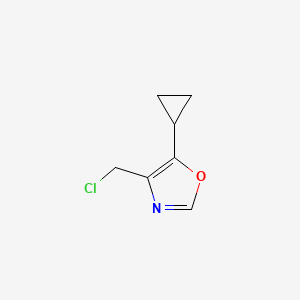

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)
